molecular formula C23H18N2O5S2 B2919580 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900135-37-7

3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B2919580
CAS No.: 900135-37-7
M. Wt: 466.53
InChI Key: RYQDUJPNAJFAMY-UYRXBGFRSA-N
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Description

This compound belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, a class of heterocyclic molecules renowned for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structurally, it features:

  • A rhodanine core with a (5Z)-5-(2-methoxybenzylidene) substituent, which introduces planarity and conjugation, critical for biological interactions.
  • The 2-methoxy group on the benzylidene ring modulates electronic properties and steric effects, influencing binding affinity and metabolic stability .

The compound’s synthesis typically involves Knoevenagel condensation between 3-(propanamide)-rhodanine and 2-methoxybenzaldehyde under basic conditions, followed by coupling to a coumarin derivative . Its stereochemistry (Z-configuration) is confirmed via X-ray crystallography or NMR spectroscopy .

Properties

IUPAC Name

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S2/c1-29-17-5-3-2-4-14(17)13-19-22(28)25(23(31)32-19)11-10-20(26)24-16-7-8-18-15(12-16)6-9-21(27)30-18/h2-9,12-13H,10-11H2,1H3,(H,24,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQDUJPNAJFAMY-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolidine ring, followed by the attachment of benzylidene and chromone moieties. The key steps include:

  • Thiazolidine Ring Formation: : Reacting α-bromoketones with thiourea under basic conditions.

  • Benzylidene Attachment: : Utilizing benzaldehyde derivatives in a condensation reaction with the thiazolidine intermediate.

  • Chromone Integration: : Finally, linking the chromone derivative through amide bond formation under peptide-coupling conditions.

Industrial Production Methods

For industrial-scale production, the process is scaled up with optimizations such as:

  • Continuous Flow Chemistry: : Enhancing reaction efficiency and safety.

  • Automated Reactors: : Precision in maintaining reaction conditions.

  • High-Throughput Screening: : Optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions including:

  • Oxidation: : Can be oxidized using agents like potassium permanganate.

  • Reduction: : Subject to reduction with reagents like lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic substitution reactions at specific reactive sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Nucleophiles like sodium methoxide in methanol.

Major Products

  • Oxidation: : Produces carboxylic acids or ketones.

  • Reduction: : Yields alcohols or amines.

  • Substitution: : Generates substituted thiazolidine derivatives.

Scientific Research Applications

This compound has been explored for its potential in various fields such as:

  • Chemistry: : Used as a starting material for synthesizing complex molecules.

  • Biology: : Investigated for its potential enzyme inhibition properties.

  • Medicine: : Studied for its anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the synthesis of specialized chemicals and intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition: : Binds to active sites of enzymes, inhibiting their activity.

  • Pathway Modulation: : Affects cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of rhodanine derivatives significantly impact their biological and physicochemical profiles. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents on Rhodanine Core Linked Moiety Key Properties Biological Activity Ref.
Target Compound 2-Methoxybenzylidene Coumarin (2-oxo-2H-chromen-6-yl) High lipophilicity (logP ~3.2), moderate solubility in DMSO Anticancer (IC₅₀: 12 µM vs. MCF-7), kinase inhibition
304674-59-7 4-Methylbenzylidene 3-Hydroxyphenyl Lower logP (~2.8), improved aqueous solubility Antimicrobial (MIC: 8 µg/mL vs. S. aureus)
314751-71-8 Thiophen-2-ylmethylidene Phenyl Moderate logP (~3.0), UV-active Antifungal (IC₅₀: 15 µM vs. C. albicans)
900134-74-9 4-Hydroxy-3-methoxybenzylidene Coumarin (2-oxo-2H-chromen-6-yl) Enhanced H-bonding capacity, lower logP (~2.5) Antioxidant (EC₅₀: 20 µM)
6124-31-8 3-Bromobenzylidene Pyridin-3-yl High electronegativity, poor solubility Cytotoxic (IC₅₀: 25 µM vs. HeLa)

Key Findings:

Substituent Effects on Activity :

  • Electron-donating groups (e.g., 2-methoxy in the target compound) enhance π-π stacking with enzyme active sites, improving anticancer potency .
  • Halogenated derivatives (e.g., 3-bromo in 6124-31-8) exhibit higher cytotoxicity but suffer from solubility issues .
  • Heterocyclic substituents (e.g., thiophene in 314751-71-8) broaden antimicrobial spectra due to increased membrane permeability .

Role of the Linked Moiety :

  • Coumarin-linked derivatives (target compound and 900134-74-9) show dual functionality: rhodanine-mediated enzyme inhibition and coumarin-driven fluorescence for bioimaging .
  • Phenyl/pyridinyl groups (e.g., 304674-59-7) prioritize hydrogen bonding with bacterial targets, enhancing antimicrobial efficacy .

Synthetic Accessibility :

  • The target compound’s synthesis (yield: ~65%) is comparable to analogues like 304674-59-7 (yield: 70%) but requires stringent Z/E isomer control .
  • Thiophene-containing derivatives (e.g., 314751-71-8) demand transition-metal catalysts for regioselective coupling, increasing complexity .

Pharmacological and Industrial Relevance

  • Anticancer Potential: The target compound’s coumarin-rhodanine hybrid structure inhibits topoisomerase II and PI3K/AKT pathways, outperforming 3-bromo and 4-methyl analogues in apoptosis induction .
  • Antimicrobial Limitations : While less potent than 314751-71-8 against fungi, its lower cytotoxicity (CC₅₀ > 100 µM vs. HEK293) suggests a safer profile .
  • Drug Development Challenges : Methoxy and hydroxy groups improve bioavailability but necessitate prodrug strategies for oral administration .

Biological Activity

The compound 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O4S2C_{20}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of approximately 414.5 g/mol. The structure features a thiazolidin ring, a chromen moiety, and a methoxybenzylidene substituent, contributing to its unique biological properties.

Anticancer Activity

Research has indicated that thiazolidin derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that thiazolidin derivatives induced apoptosis in cancer cells through both intrinsic and extrinsic pathways, leading to cell cycle arrest and increased apoptosis markers such as caspase activation .

Table 1: Cytotoxicity of Thiazolidin Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Thiazolidin Derivative AK5628.5 - 14.9Apoptosis induction
Thiazolidin Derivative BHeLa8.9 - 15.1Cell cycle arrest
Thiazolidin Derivative CMDA-MB-36112.7 - 25.6Apoptosis induction

The compound has been compared to standard chemotherapeutic agents like cisplatin, showing comparable or superior efficacy in certain cases .

Antimicrobial Activity

Thiazolidin derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, likely through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Thiazolidin Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Thiazolidin Derivative DE. coli15
Thiazolidin Derivative ES. aureus18
Thiazolidin Derivative FP. aeruginosa12

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effects of a thiazolidin derivative similar to the compound on human glioblastoma cells (U251). The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent for aggressive cancers .
  • Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of thiazolidin derivatives against multi-drug resistant bacterial strains. The study found that certain derivatives exhibited potent activity against these strains, suggesting their potential use in treating resistant infections .

The biological activity of thiazolidin derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazolidins act as enzyme inhibitors, targeting specific metabolic pathways essential for cancer cell survival.
  • Induction of Apoptosis : These compounds often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that thiazolidins may possess antioxidant properties that protect normal cells while exerting cytotoxic effects on malignant cells .

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